REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH3:1][c:2]1[n:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11]1.[K+:12].[K+:21].[K+:22].[O-:13][N+:14]([O-:15])=[O:16].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27]>>[CH3:1][c:2]1[n:3][cH:4][c:5]2[cH:6][cH:7][cH:8][c:9]([N+:14](=[O:13])[O-:15])[c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2ccccc2cn1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1cc2c([N+](=O)[O-])cccc2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |